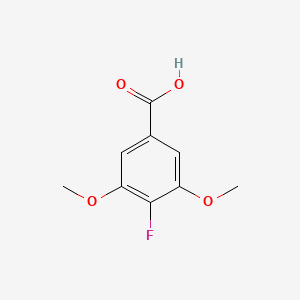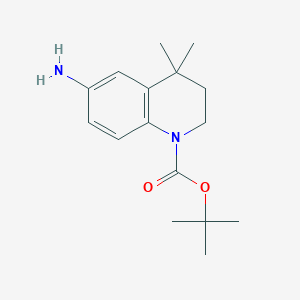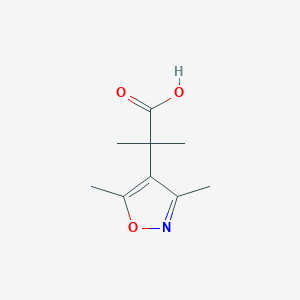
Ácido 4-fluoro-3,5-dimetoxi benzoico
Descripción general
Descripción
4-Fluoro-3,5-dimethoxybenzoic Acid is a chemical compound with the CAS Number: 1785030-01-4 . It has a molecular weight of 200.17 . The IUPAC name for this compound is 4-fluoro-3,5-dimethoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3,5-dimethoxybenzoic Acid is 1S/C9H9FO4/c1-13-6-3-5 (9 (11)12)4-7 (14-2)8 (6)10/h3-4H,1-2H3, (H,11,12) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
4-Fluoro-3,5-dimethoxybenzoic Acid is a white to yellow solid . It is shipped at room temperature .Aplicaciones Científicas De Investigación
Síntesis orgánica
“Ácido 4-fluoro-3,5-dimetoxi benzoico” es un tipo de ácido carboxílico aromático, que se utiliza a menudo en la síntesis orgánica . La presencia del grupo carboxilo (-COOH) lo convierte en un buen candidato para diversas reacciones de condensación, y el átomo de flúor puede actuar como grupo saliente en las reacciones de sustitución aromática nucleófila.
Propiedades fluorescentes
El compuesto podría utilizarse potencialmente en la síntesis de compuestos fluorescentes. Por ejemplo, un compuesto similar, el ácido 2-fluorobenzoico, se ha utilizado para construir complejos de lantánidos con interesantes propiedades fluorescentes . Dada la similitud estructural, el “this compound” también podría utilizarse de forma similar.
Intermediarios farmacéuticos
El compuesto podría utilizarse potencialmente como intermedio en la síntesis de productos farmacéuticos. Por ejemplo, el ácido 3,5-dimetoxi benzoico, un compuesto estructuralmente similar, se ha utilizado en la síntesis de biotina dimedona, un reactivo que se utiliza en el estudio de la sulfenación de proteínas .
Síntesis de colorantes
Los ácidos carboxílicos aromáticos se utilizan a menudo en la síntesis de colorantes . La presencia de los grupos metoxi y el átomo de flúor podría influir potencialmente en el color y otras propiedades del colorante resultante.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is often used as a reagent in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 4-Fluoro-3,5-dimethoxybenzoic Acid may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Its role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
As a reagent in Suzuki–Miyaura coupling, it likely contributes to the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura coupling, in which this compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-3,5-dimethoxybenzoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase (CAT). These interactions are crucial as they help in modulating the levels of reactive oxygen species (ROS) within cells . Additionally, 4-Fluoro-3,5-dimethoxybenzoic Acid can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes.
Cellular Effects
The effects of 4-Fluoro-3,5-dimethoxybenzoic Acid on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in adipocytes, 4-Fluoro-3,5-dimethoxybenzoic Acid can modulate the levels of ROS, thereby affecting the redox balance and oxidative stress within the cells . This modulation can lead to changes in the expression of genes involved in antioxidant defense mechanisms and metabolic pathways.
Molecular Mechanism
At the molecular level, 4-Fluoro-3,5-dimethoxybenzoic Acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with oxidative stress-related enzymes like SOD and CAT can enhance their activity, thereby reducing ROS levels . Additionally, 4-Fluoro-3,5-dimethoxybenzoic Acid can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3,5-dimethoxybenzoic Acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-3,5-dimethoxybenzoic Acid remains stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of 4-Fluoro-3,5-dimethoxybenzoic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and enhancing antioxidant defense mechanisms. At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.
Metabolic Pathways
4-Fluoro-3,5-dimethoxybenzoic Acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense. For instance, its interaction with SOD and CAT can influence the metabolic flux and levels of metabolites involved in ROS detoxification . Additionally, the compound may affect other metabolic pathways related to energy production and cellular respiration.
Transport and Distribution
The transport and distribution of 4-Fluoro-3,5-dimethoxybenzoic Acid within cells and tissues are essential for its biological activity. The compound can be transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of 4-Fluoro-3,5-dimethoxybenzoic Acid is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to mitochondria can enhance its role in modulating oxidative stress and mitochondrial function . Understanding the factors that influence its subcellular distribution can provide insights into its mechanism of action.
Propiedades
IUPAC Name |
4-fluoro-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJAUDBJSALIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)





![8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1446717.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)

![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)
